1-(4-Fluorophenyl)-3-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione
Description
1-(4-Fluorophenyl)-3-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione is a bicyclic compound featuring two pyrrolidine-2,5-dione (succinimide) moieties linked via a piperazine ring. Each succinimide unit is substituted with a 4-fluorophenyl group, contributing to its unique electronic and steric profile. The fluorine atoms enhance lipophilicity and metabolic stability, while the piperazine linker may improve solubility and receptor interaction .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N4O4/c25-15-1-5-17(6-2-15)29-21(31)13-19(23(29)33)27-9-11-28(12-10-27)20-14-22(32)30(24(20)34)18-7-3-16(26)4-8-18/h1-8,19-20H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQWCBTWBAXTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorophenylpiperazine and 4-fluorophenylpyrrolidine-2,5-dione. These intermediates are then subjected to coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-3-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound’s core structure aligns with pyrrolidine-2,5-dione derivatives modified with piperazine and aryl groups. Key analogs include:
*Calculated based on molecular formula.
Pharmacological Activity
- Anticonvulsant Effects : Analogs like N-(4-methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-diones exhibit anticonvulsant activity in the maximal electroshock (MES) test, with ED50 values of 29–48 mg/kg. Chlorine substituents on the aryl ring enhance potency, while fluorine (as in the target compound) may offer similar efficacy with improved pharmacokinetics due to reduced metabolic degradation .
- Receptor Interactions : The dual fluorophenyl groups in the target compound likely increase affinity for GABAA receptors or voltage-gated ion channels, analogous to structurally related anticonvulsants .
Physicochemical Properties
- Metabolic Stability : Fluorine substitution resists oxidative metabolism, contrasting with 3-methoxyphenyl analogs, where demethylation may occur .
Biological Activity
1-(4-Fluorophenyl)-3-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines elements of pyrrolidine and piperazine with a fluorophenyl substituent. The molecular formula is , with a molecular weight of approximately 372.39 g/mol. The presence of the fluorine atom enhances lipophilicity and may influence its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties:
- Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit antidepressant effects by modulating neurotransmitter levels in the brain. For instance, piperazine derivatives are known to influence serotonin receptors, which are pivotal in mood regulation.
- Antitumor Activity : Preliminary data suggest potential antitumor properties. Compounds with similar dioxopyrrolidin structures have demonstrated cytotoxic effects against various cancer cell lines, indicating the need for further investigation into this compound's efficacy against tumors.
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting possible applications in treating infections.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural components:
- Fluorophenyl Group : The introduction of fluorine is often associated with increased potency and selectivity in drug action.
- Pyrrolidine and Piperazine Moieties : These groups are known to enhance binding affinity to biological targets such as receptors and enzymes.
Study 1: Antidepressant Efficacy
A study conducted on a related compound showed significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin and norepinephrine levels in the synaptic cleft, supporting the hypothesis that similar compounds may act through comparable pathways.
Study 2: Antitumor Activity
In vitro studies revealed that derivatives of this compound inhibited cell proliferation in human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 10 to 50 µM, indicating moderate potency. Further investigation into the mechanism of action revealed induction of apoptosis via mitochondrial pathways.
Data Tables
Q & A
Q. What statistical methods validate reproducibility in dose-response experiments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
